![molecular formula C20H13ClN2OS B3442356 (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone CAS No. 5271-85-2](/img/structure/B3442356.png)
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
Overview
Description
“(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the molecular formula C20H13ClN2OS . It’s also known by its CAS Number: 310456-44-1 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thieno[2,3-b]pyridin-2-yl core substituted with an amino group, a phenyl group, and a (4-chlorophenyl)methanone group . The exact 3D conformer and other structural details can be found in chemical databases like PubChem .Scientific Research Applications
Synthesis and Characterization
Structural Optimization and Spectral Characterization : Novel compounds related to the specified chemical have been synthesized and characterized using UV, IR, 1H and 13C NMR, and mass spectrometry. Their structural optimization and theoretical vibrational spectra interpretation are performed using density functional theory calculations (Shahana & Yardily, 2020).
Molecular Docking Studies : Molecular docking studies of these compounds are carried out to understand their antibacterial activity, providing insights into their interaction with biological targets (Shahana & Yardily, 2020).
Effects of Structure on Spectroscopic Properties : Research has been conducted on the electronic absorption, excitation, and fluorescence properties of related compounds in various solvents. Quantum chemistry calculations support the experimental results, highlighting the role of structural factors in their spectroscopic properties (Al-Ansari, 2016).
Biological Activities
Anticancer and Antimicrobial Agents : Compounds with structures similar to the specified chemical have been studied for their potential as anticancer and antimicrobial agents. Synthesized compounds showed significant potency against cancer cell lines and pathogenic strains in in vitro studies (Katariya, Vennapu, & Shah, 2021).
Antimicrobial Activity of Novel Pyridine Derivatives : New pyridine derivatives, which are structurally related to the compound , have been synthesized and evaluated for their in vitro antimicrobial activity, showcasing the potential of these compounds in combating microbial resistance (Patel, Agravat, & Shaikh, 2011).
- e962a7251/?utm_source=chatgpt).
properties
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCJTLFNQXCCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360043 | |
Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
CAS RN |
5271-85-2 | |
Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.